![molecular formula C9H18N2 B1521447 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 5015-92-9](/img/structure/B1521447.png)
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Overview
Description
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a chemical compound . It is also known as 3-methyl-octahydro-1H-pyrido[1,2-a]piperazine .
Molecular Structure Analysis
The molecular structure of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is represented by the InChI code1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3
. The molecular weight is 154.26 g/mol . Physical And Chemical Properties Analysis
The physical form of 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is liquid . It is stored at room temperature .Scientific Research Applications
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: Scientific Research Applications:
Pharmaceutical Testing
This compound is used in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods such as NMR, HPLC, LC-MS, and UPLC .
Biological Activity Studies
Derivatives of pyrido[1,2-a]pyrazine have been studied for their biological activities, including antioxidant and antiurease activities .
Nonlinear Optical (NLO) Materials
Pyrido[2,3-b]pyrazine derivatives have shown high nonlinear optical responses, indicating potential applications in NLO technologies .
Electrochemical Sensing
Compounds related to 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine have been utilized in electrochemical sensing of DNA .
Cardiotonic Agents
Some pyridazinone derivatives exhibit cardiotonic properties, which could be an area of application for related compounds like 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine .
Synthetic Chemistry
The compound can be used as a building block in synthetic chemistry to create various derivatives with potential applications in different fields .
Molecular Structure Analysis
The detailed molecular structure of this compound allows for its use in studying molecular interactions and properties .
Chemical Procurement and Sourcing
It is available for bulk custom synthesis and procurement for research and development purposes .
BLD Pharm - 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Ambeed - 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives ChemScene - 3-Methyl-octahydro-1h-pyrido[1,2-a]piperazine Molinstincts - Molecular Structure Analysis Biologically Active Pyridazines and Pyridazinone Derivatives Pyrrolopyrazine derivatives: synthetic approaches and biological
Safety and Hazards
properties
IUPAC Name |
3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVWTLRGWWYDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667872 | |
Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5015-92-9 | |
Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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